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Abstract

This technical guide provides a comprehensive overview of the available and predicted
spectroscopic data for the saturated aliphatic hydrocarbon, 5-Ethyl-2,2,6-trimethylheptane
(CAS No. 62199-15-9). Due to a scarcity of published experimental data for this specific
isomer, this document combines foundational computed properties with predicted
spectroscopic values for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and
Infrared (IR) spectroscopy. Detailed methodologies for the general acquisition of such
spectroscopic data are also presented to guide researchers in experimental design. This guide
aims to serve as a foundational resource for the identification and characterization of 5-Ethyl-
2,2,6-trimethylheptane in research and development settings.

Introduction

5-Ethyl-2,2,6-trimethylheptane is a branched alkane with the molecular formula Ci2Hz6.[1][2]
[3] As a member of the hydrocarbon family, its primary applications are anticipated to be in the
fields of fuel and lubricant technologies. However, the precise characterization of such
molecules is crucial for understanding structure-property relationships and for unambiguous
identification in complex mixtures. Spectroscopic techniques remain the cornerstone of
molecular characterization. This document outlines the expected spectroscopic signature of 5-
Ethyl-2,2,6-trimethylheptane.
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Molecular and Physical Properties

A summary of the key computed physical and molecular properties for 5-Ethyl-2,2,6-
trimethylheptane is provided in Table 1. These values are derived from computational models
and provide a baseline for the substance's expected characteristics.[1]

Table 1: Computed Molecular and Physical Properties of 5-Ethyl-2,2,6-trimethylheptane

Property Value Source

Molecular Formula Ci2H26 PubChem[1]

Molecular Weight 170.33 g/mol PubChem[1]

IUPAC Name 5-ethyl-2,2,6-trimethylheptane PubChem[1]

CAS Number 62199-15-9 PubChem(1]. NIST
WebBook|[2]

XLogP3 5.7 PubChem[1]

Exact Mass 170.203450829 Da PubChem[1]

Predicted Spectroscopic Data

In the absence of experimentally derived spectra in publicly accessible databases, the following
sections present predicted data based on computational models and knowledge of
characteristic spectroscopic values for relevant functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Predicted chemical shifts for *H and 3C NMR are presented in Tables 2 and 3,
respectively.

Table 2: Predicted *H NMR Chemical Shifts for 5-Ethyl-2,2,6-trimethylheptane
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
CHs (C1, C1', C1") ~0.85-0.95 s oH
CHs (C7) ~0.85-0.95 d 3H
CHs (C8) ~0.85-0.95 t 3H
CHz (C3) ~1.10-1.30 m 2H
CH: (C4) ~1.20 - 1.40 m 2H
CH (C5) ~1.40 - 1.60 m 1H
CH (C6) ~1.50 - 1.70 m 1H
CH: (Ethyl) ~1.20 - 1.40 q 2H

Table 3: Predicted 3C NMR Chemical Shifts for 5-Ethyl-2,2,6-trimethylheptane

Carbon Predicted Chemical Shift (ppm)
C1, C1', C1" (t-butyl methyls) ~30-35
C2 (quaternary) ~30-35
C3 ~45-50
C4 ~25-30
C5 ~40 - 45
C6 ~30-35
c7 ~15-20
C8 ~10-15
Ethyl CH= ~25-30
Ethyl CHs ~10-15

Mass Spectrometry (MS)
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Electron lonization Mass Spectrometry (EI-MS) of a saturated alkane like 5-Ethyl-2,2,6-
trimethylheptane would be expected to show a molecular ion peak (M*) at m/z = 170.
However, this peak is often weak or absent in branched alkanes. The fragmentation pattern is
dominated by the formation of stable carbocations resulting from the cleavage of C-C bonds.

Table 4: Predicted Key Mass Spectrometry Fragments for 5-Ethyl-2,2,6-trimethylheptane

m/z Proposed Fragment Notes
Molecular lon (M) - likely
170 [C12H26]"
weak or absent
155 [M - CHs]* Loss of a methyl group
141 [M - CzHs]* Loss of an ethyl group
Loss of a butyl group (e.g., t-
113 [M - CaHo]* yigroup (e.9
butyl)
t-butyl cation - often the base
57 [CaHo]*
peak
43 [CsH7]* Isopropyl cation
29 [C2Hs]* Ethyl cation

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. The
absence of other functional groups leads to a relatively simple spectrum.

Table 5: Predicted Infrared Absorption Bands for 5-Ethyl-2,2,6-trimethylheptane

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b14557986?utm_src=pdf-body
https://www.benchchem.com/product/b14557986?utm_src=pdf-body
https://www.benchchem.com/product/b14557986?utm_src=pdf-body
https://www.benchchem.com/product/b14557986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14557986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~—?) Vibration Type Intensity

C-H stretch (sp® CH, CHz,

2850 - 3000 Strong
CHs)

1450 - 1470 C-H bend (CHz scissors) Medium
C-H bend (CHs umbrella )

1365 - 1385 Medium-Strong
mode)

Characteristic of t-butyl group
(doublet)

~1365 C-H bend

Experimental Protocols

While specific protocols for 5-Ethyl-2,2,6-trimethylheptane are not available, the following
provides a general methodology for acquiring the spectroscopic data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the probe for the specific sample.

o Acquire a standard one-pulse proton spectrum.

o Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 8-16 scans.
e 13C NMR Acquisition:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 30-45 degree pulse angle, 2-second relaxation delay, 1024 or more

scans.
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» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual
solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent
(e.g., hexane or dichloromethane).

 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EIl) source.

e Gas Chromatography:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
o Use a non-polar capillary column (e.g., DB-5ms).

o Employ a temperature program to ensure separation and elution of the analyte (e.qg., start
at 50°C, ramp to 250°C).

e Mass Spectrometry:
o The EIl source energy is typically set to 70 eV.
o Scan a mass range appropriate for the analyte (e.g., m/z 20-200).

o Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze
the associated mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).
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o ATR: Apply a drop of the sample directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Collect a background spectrum of the empty instrument (or clean ATR crystal).
o Collect the sample spectrum.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Logical Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different types of data.

Data Acquisition Data Processing & Analysis

| FTIR Spectrometer |—>| IR Spectrum I

A
Sample Handling Interpretation

Sample Preparation —>| GC-MS | Mass Spectrum Molecular Structure Elucidation
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Analyte: 5-Ethyl-2,2,6-trimethylheptane

| NMR Spectrometer —>| NMR Spectra (1H, 13C) |
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and derived molecular information.

Conclusion

This technical guide consolidates the available computed data and provides a predicted
spectroscopic profile for 5-Ethyl-2,2,6-trimethylheptane. While experimental data remains
elusive in the public domain, the information and general protocols provided herein offer a
valuable resource for researchers. The presented tables of predicted spectroscopic values can
aid in the tentative identification of this compound, and the detailed experimental workflows
serve as a practical guide for its future characterization. It is recommended that any synthesis
or isolation of this compound be followed by thorough spectroscopic analysis to validate and
supplement the data presented in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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